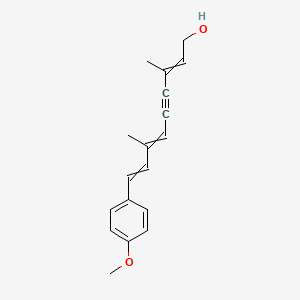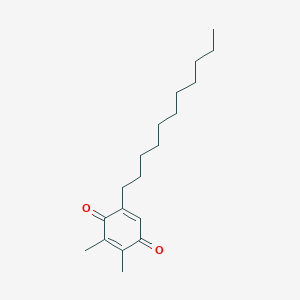![molecular formula C21H18ClNO4 B14316556 1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate CAS No. 105600-71-3](/img/structure/B14316556.png)
1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate is a complex organic compound that features a unique structure combining azulene and indolizine moieties. Azulene is known for its deep blue color and unique electronic properties, while indolizine is a nitrogen-containing heterocycle. The combination of these two moieties results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate typically involves the reaction of azulene-1-carbaldehyde with 2,3-dimethylindolizine under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as perchloric acid, which facilitates the formation of the perchlorate salt. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product in a form suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized azulene derivatives, while substitution reactions can produce a range of substituted indolizine and azulene compounds .
Scientific Research Applications
1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and electrochemical sensors
Mechanism of Action
The mechanism of action of 1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s electronic properties play a significant role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(Azulen-1-yl)methylene-2-thioxothiazolidin-4-one:
Azulen-1-yl methyl sulfide: This compound also features the azulen-1-yl group and has been investigated for its reactivity with heteroarenes.
Uniqueness
1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate is unique due to its combination of azulene and indolizine moieties, which imparts distinct electronic and chemical properties.
Properties
CAS No. |
105600-71-3 |
|---|---|
Molecular Formula |
C21H18ClNO4 |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
1-(azulen-1-ylmethylidene)-2,3-dimethylindolizin-4-ium;perchlorate |
InChI |
InChI=1S/C21H18N.ClHO4/c1-15-16(2)22-13-7-6-10-21(22)20(15)14-18-12-11-17-8-4-3-5-9-19(17)18;2-1(3,4)5/h3-14H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
RJMZEUKZBCDSSO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C([N+]2=CC=CC=C2C1=CC3=C4C=CC=CC=C4C=C3)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)

![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)

![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)
![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)
![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)
![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)


![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)

